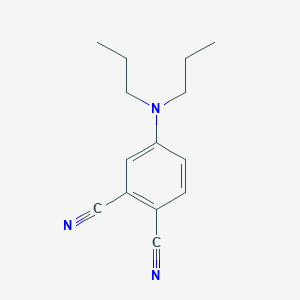
4-Dipropylamino-phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dipropylamino-phthalonitrile is an organic compound belonging to the phthalonitrile family. Phthalonitriles are known for their high thermal stability and are used in various high-performance applications. This compound is characterized by the presence of a dipropylamino group attached to the phthalonitrile core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dipropylamino-phthalonitrile typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophthalonitrile with dipropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Dipropylamino-phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dipropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalonitrile derivatives.
Aplicaciones Científicas De Investigación
4-Dipropylamino-phthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of phthalocyanine dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Dipropylamino-phthalonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species (ROS) under light irradiation. This property is particularly useful in photodynamic therapy, where the compound can induce cell death in targeted cancer cells .
Comparación Con Compuestos Similares
4-Nitrophthalonitrile: A precursor used in the synthesis of various phthalonitrile derivatives.
4-Aminophthalonitrile: Another phthalonitrile derivative with different functional groups.
Phthalocyanines: A class of compounds derived from phthalonitriles, known for their applications in dyes, pigments, and photodynamic therapy.
Uniqueness: 4-Dipropylamino-phthalonitrile is unique due to the presence of the dipropylamino group, which imparts specific chemical reactivity and physical properties. This makes it particularly suitable for applications requiring high thermal stability and specific interactions with biological targets .
Propiedades
Número CAS |
821777-78-0 |
|---|---|
Fórmula molecular |
C14H17N3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
4-(dipropylamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H17N3/c1-3-7-17(8-4-2)14-6-5-12(10-15)13(9-14)11-16/h5-6,9H,3-4,7-8H2,1-2H3 |
Clave InChI |
CKKTWUMLNRZSTO-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=CC(=C(C=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)

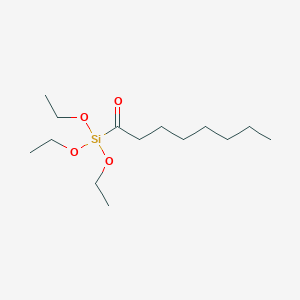

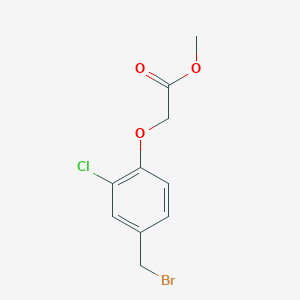
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
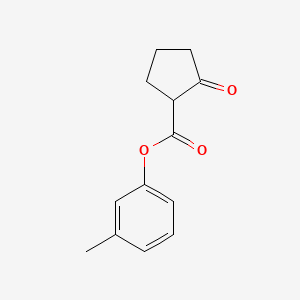
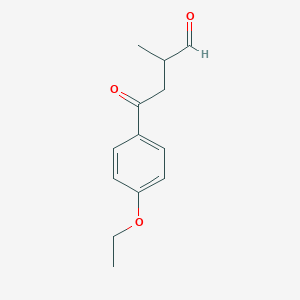

![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)

![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)
